molecular formula C2H3Cl3 B1642021 1,1,1-Trichloroethane-2,2,2-d3 CAS No. 2747-58-2

1,1,1-Trichloroethane-2,2,2-d3

Cat. No. B1642021
CAS RN: 2747-58-2
M. Wt: 136.42 g/mol
InChI Key: UOCLXMDMGBRAIB-FIBGUPNXSA-N
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Description

1,1,1-Trichloroethane-2,2,2-d3 is a colorless, sweet-smelling liquid . It is also known as Methylchloroform-d3 .


Molecular Structure Analysis

The molecular formula of 1,1,1-Trichloroethane-2,2,2-d3 is C2H3Cl3 . Its molecular weight is 136.42 g/mol . The InChI string is 1S/C2H3Cl3/c1-2(3,4)5/h1H3/i1D3 .


Physical And Chemical Properties Analysis

1,1,1-Trichloroethane-2,2,2-d3 has a boiling point of 74-76 °C (lit.) and a melting point of -35 °C (lit.) . Its density is 1.366 g/mL .

Scientific Research Applications

Enhanced Reductive Dechlorination

  • Summary of Application: 1,1,1-Trichloroethane is used in a composite remediation material for the enhanced reductive dechlorination (ERD) of 1,1,1-trichloroethane in aqueous solution . This material is comprised of biochar as the carrier and adsorbent, and carrageenan (CG) as the embedding medium to entrap the organic carbon sources and zero-valent iron (ZVI) .
  • Methods of Application: The suitable dosage of biochar in water during the preparation of composite microspheres was 0.2% (w/v). Soluble starch was selected as the appropriate organic carbon source. The optimal preparation conditions of microspheres were identified as follows: 2% CG (w/v) colloidal solution, 6% CaCl2 (w/v) solution, and a 12-h curing time .
  • Results or Outcomes: After 25-day incubation with the composite prepared under optimized conditions, the removal efficiency of 1,1,1-TCA was 95.68%, which was 24.69% higher than that observed in the microcosm with a commercial remediation material .

Solvent

  • Summary of Application: 1,1,1-Trichloroethane was once produced industrially in large quantities for use as a solvent .
  • Methods of Application: It is usually produced in a two-step process from vinyl chloride. In the first step, vinyl chloride reacts with hydrogen chloride at 20-50 °C to produce 1,1-dichloroethane. The 1,1-dichloroethane is then converted to 1,1,1-trichloroethane by reaction with chlorine under ultraviolet irradiation .
  • Results or Outcomes: It is regulated by the Montreal Protocol as an ozone-depleting substance and its use is being rapidly phased out .

Safety And Hazards

The safety data sheet for a related compound, 1,1,2-Trichloroethane, indicates that it is harmful if swallowed or in contact with skin, and toxic if inhaled . It is also suspected of causing cancer . Similar precautions should be taken when handling 1,1,1-Trichloroethane-2,2,2-d3.

properties

IUPAC Name

1,1,1-trichloro-2,2,2-trideuterioethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3Cl3/c1-2(3,4)5/h1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOCLXMDMGBRAIB-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1-Trichloroethane-2,2,2-d3

Synthesis routes and methods I

Procedure details

4-Acetylamino-2-methylbenzoic acid (Peltier) is converted into the 5-nitro compound by treatment with cold fuming nitric acid. The reaction mix was poured into crushed ice and the solid product collected by filtration and purified by recrystallization from DMF/water or by silica chromatography. The acetamide is removed by alkaline hydrolysis with 1-10% NaOH solution in 90% ethanol. The reaction mixture was added to excess dilute HCl and the solvent evaporated. The crude acid is esterified with satd. methanolic HCl at room temperature for several days. After removal of solvent the product is partitioned between ethyl acetate and satd. sodium bicarbonate. After washing with water the organic phase is evaporated and the residue purified by silica chromatography. The nitro group is reduced to the amino using hydrogen and palladium on carbon in ethanol or DMF. After filtration through celite and evaporation, the crude diamine is converted to the methyl 2-amino-6-methylbenzimidazole-5-carboxylate using cyanogen bromide in methanol at reflux. The mixture is cooled and poured into satd. aq. sodium bicarbonate and the solid product filtered and purified by recrystallization. The exocyclic amino group is acylated by refluxing with phthaloyl dichloride in pyridine followed by reaction of the diazepine with pyrazole in refluxing acetonitrile according to the method of Katritzky. The compound is reacted with either bromine or N-bromosuccinimide or 1,3-dibromo-5,5-dimethylhydantoin either neat or in carbon tetrachloride or chloroform or 1,1,1-trichloroethane with the aid of a high intensity sun lamp and/or benzoyl peroxide, to provide the benzylic bromide. It is possible to acylate the diazepine further with isobutryl chloride in pyridine to produce a triply acylated benzimidazole species. This is normally done prior to the bromination.
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Synthesis routes and methods II

Procedure details

The data indicates that using a 3.3:1 molar ratio of hydrogen fluoride to 1,1,1-trichloroethane, in the presence of 1.4 mole % boron trifluoride, based upon the combined amounts of hydrogen fluoride and boron trifluoride, results in 60% conversion of 1,1,1-trichloroethane at 60° C., with 97.3% selectivity for 1,1-dichloro-1-fluoroethane. At 75° C., conversion increased to 98.1%, while selectivity for 1,1-dichloro-1-fluoroethane was still 67.5%, with the only by-product being 1-chloro-1,1-difluoroethane. Vinylidene chloride was not a by-product at either 60° C. or 75° C. In the absence of the catalyst, however, conversion of 1,1,1-trichloroethane was only 20% at 70° C., and the product contained 1 mole % vinylidene chloride. Increasing the concentration of boron trifluoride to 2.4 mole % increased the rate of conversion of 1,1,1-trichloroethane to 84%, while selectivity for 1,1-dichloro-1-fluoroethane decreased to 58.4%. No vinylidene chloride was produced.
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Synthesis routes and methods III

Procedure details

2,2,4,4,4-Pentafluorobutane is another undesirable by-product of the fluorination of 1,1,1-trichloroethane. I believe that it is formed by the reaction between 1,1,1-trichloroethane and vinylidene chloride, followed by the reaction of additional 1,1,1-trichloroethane with vinylidene chloride to give 1,1,1,3,3-pentachlorobutane. Grigor'ev et al., Izv. Akad. Nauk. SSSR. Ser. Khim., 6, 1333-6 (1980). Hydrofluorination of the latter produces 2,2,4,4,4-pentafluorobutane.
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Synthesis routes and methods IV

Procedure details

Kochanny et al., in U.S. Pat. No. 3,872,176, disclose reaction of Cl2O with 1-chloroethane alone or in CCl4 at 0° to 40° C. to give predominantly 1,1-dichloroethane and 1,1,1-trichloroethane;
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,1-Trichloroethane-2,2,2-d3
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1,1,1-Trichloroethane-2,2,2-d3
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Reactant of Route 6
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Citations

For This Compound
2
Citations
B Li, J Zhu - Chemical Engineering Journal, 2016 - Elsevier
Increasing attention has been paid to persulfate activation for the degradation of organic contaminants due to its high efficiency and low cost. However, most previous studies have …
Number of citations: 86 www.sciencedirect.com
S Mummel, F Lederle, EG Hübner… - European Journal of …, 2023 - Wiley Online Library
Sydnone methides represent an almost unknown class of mesoionic compounds which possess exocyclic carbon substituents instead of oxygen (sydnones) or nitrogen (sydnone imines…

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